molecular formula C19H25N5S B6056918 6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one thiosemicarbazone

6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one thiosemicarbazone

Cat. No. B6056918
M. Wt: 355.5 g/mol
InChI Key: RYJAKQTYJXFFPG-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one thiosemicarbazone is a compound that has been studied for its potential applications in scientific research. This compound has shown promise in a variety of areas, including cancer research, neurobiology, and drug development. In

Mechanism of Action

The mechanism of action of 6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one thiosemicarbazone is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes, such as topoisomerase II and ribonucleotide reductase. This inhibition can lead to DNA damage and cell death in cancer cells. Additionally, this compound has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and cause DNA damage. In neurodegenerative diseases, this compound can prevent the formation of beta-amyloid plaques and have neuroprotective effects. Additionally, this compound has been shown to have antioxidant activity, which may have beneficial effects on overall health.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one thiosemicarbazone in lab experiments is its potential for use in cancer research and neurobiology. This compound has shown promise in these areas and may lead to the development of new treatments for these diseases. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action is not fully understood, and more research is needed to determine its full potential.

Future Directions

There are many future directions for research on 6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one thiosemicarbazone. One area of interest is in the development of new cancer treatments. This compound has shown anti-tumor activity and may be a promising candidate for further study. Additionally, there is potential for this compound to be used in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one thiosemicarbazone involves the reaction of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one with piperidine and thiosemicarbazide. The reaction is typically carried out in the presence of a catalyst, such as copper(II) chloride, and under reflux conditions. The resulting product is then purified using various methods, such as recrystallization or chromatography.

Scientific Research Applications

6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one thiosemicarbazone has been studied for its potential applications in scientific research. One of the most promising areas of research is in cancer treatment. Studies have shown that this compound has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.

properties

IUPAC Name

[(E)-[6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydrocarbazol-1-ylidene]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5S/c20-19(25)23-22-17-6-4-5-14-15-11-13(7-8-16(15)21-18(14)17)12-24-9-2-1-3-10-24/h7-8,11,21H,1-6,9-10,12H2,(H3,20,23,25)/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJAKQTYJXFFPG-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC3=C(C=C2)NC4=C3CCCC4=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=CC3=C(C=C2)NC\4=C3CCC/C4=N\NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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